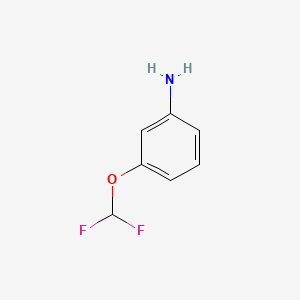

3-(Difluoromethoxy)aniline

Descripción

The Strategic Significance of Fluorination in Molecular Design

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. tandfonline.com The small size of the fluorine atom, comparable to hydrogen, coupled with its high electronegativity, imparts unique properties to the molecule. tandfonline.com Replacing a carbon-hydrogen or carbon-oxygen bond with a carbon-fluorine bond can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. tandfonline.comnih.gov These modifications are crucial in drug discovery, as they can transform a promising lead compound into a viable drug candidate by improving its pharmacokinetic profile. nih.govmdpi.com The difluoromethoxy group (-OCF₂H), in particular, offers a balance of lipophilicity and electronic effects that can be advantageous in designing new bioactive molecules. chemimpex.com

Overview of Aniline (B41778) Derivatives in Contemporary Chemical Synthesis and Biological Science

Aniline and its derivatives are fundamental building blocks in organic synthesis. bloomtechz.com They serve as precursors for a vast array of products, including dyes, polymers, pharmaceuticals, and agrochemicals. ontosight.aiontosight.aiconsegicbusinessintelligence.com The amino group attached to the aromatic ring makes aniline derivatives highly reactive, enabling a variety of chemical transformations. bloomtechz.com In the pharmaceutical industry, these compounds are integral to the synthesis of analgesics, antihistamines, and antibacterial agents. ontosight.ai The agricultural sector utilizes them in the formulation of herbicides, fungicides, and insecticides. consegicbusinessintelligence.com The versatility and reactivity of aniline derivatives make them indispensable in both industrial and research settings. bloomtechz.comwisdomlib.org

Research Trajectories of 3-(Difluoromethoxy)aniline: A Scoping Review

This compound, a distinct member of the fluorinated aniline family, has garnered significant attention for its role as a versatile intermediate in the synthesis of complex molecules. chemimpex.com Its chemical structure, featuring a difluoromethoxy group at the meta-position of the aniline ring, confers unique properties that are exploited in various fields. chemimpex.comguidechem.com This compound is a key building block in the development of novel pharmaceuticals and agrochemicals. chemimpex.comguidechem.com Research indicates its use in creating more effective and environmentally sustainable pesticides and herbicides. chemimpex.com Furthermore, it is employed in material science for synthesizing polymers and coatings with enhanced chemical resistance and durability. chemimpex.com The ongoing research into this compound underscores its potential to contribute to innovations across multiple scientific disciplines. guidechem.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22236-08-4 | chemimpex.comguidechem.com |

| Molecular Formula | C₇H₇F₂NO | chemimpex.comguidechem.com |

| Molecular Weight | 159.14 g/mol | chemimpex.com |

| Appearance | Clear light orange to yellow to green liquid; Yellow liquid; Colorless to pale yellow | chemimpex.comguidechem.com |

| Boiling Point | 92 °C/2 mmHg; 201-202 °C | chemimpex.comsigmaaldrich.com |

| Density | 1.29 g/mL; 1.276 g/mL at 25 °C | chemimpex.comsigmaaldrich.com |

| Refractive Index | n20D 1.51; n20/D 1.5100 | chemimpex.comsigmaaldrich.com |

| pKa | 3 ± 0.10 (Predicted) | guidechem.com |

| Solubility | Sparingly soluble in water | guidechem.com |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. One common method involves the reduction of a nitro group to an amino group. For instance, the synthesis can start from 3-nitroanisole, where the nitro group is reduced using a reducing agent like iron powder in the presence of hydrochloric acid. This is followed by difluoromethylation of the resulting amino group. Another approach involves the reaction of 4-nitrophenol (B140041) with sodium hydroxide (B78521) to produce sodium acetamidophenate, which then reacts with monochlorodifluoromethane under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using reducing agents like water and hydrazine (B178648) with ferric oxide and activated carbon as catalysts to produce 4-(difluoromethoxy)aniline (B1299965). google.com

Applications in Research and Industry

The unique structural features of this compound make it a valuable compound in several areas:

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.com The presence of the difluoromethoxy group can enhance the biological activity and pharmacokinetic properties of drug candidates. chemimpex.com

Agrochemicals: This compound is used in the formulation of pesticides and herbicides. chemimpex.comguidechem.com The fluorinated group can contribute to increased efficacy and better environmental profiles compared to non-fluorinated analogues. chemimpex.comvulcanchem.com

Material Science: this compound is incorporated into polymers and coatings to improve their chemical resistance and durability. chemimpex.com

Chemical Research: It is a versatile building block for chemists exploring new synthetic pathways and developing novel compounds with unique properties. guidechem.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOFZRXRIPVBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378885 | |

| Record name | 3-(Difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22236-08-4 | |

| Record name | 3-(Difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Difluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Difluoromethoxy Aniline and Its Advanced Precursors

Classical Approaches to Fluoroalkoxy Aniline (B41778) Synthesis

Traditional methods for the synthesis of fluoroalkoxy anilines have historically relied on foundational reactions in aromatic chemistry. These include the strategic introduction of a nitro group followed by its reduction, and halogen-exchange reactions to install the desired fluorine atoms.

Nitration and Subsequent Reduction Strategies for Fluorinated Aromatics

A cornerstone in the synthesis of aromatic amines is the nitration of a benzene (B151609) ring, followed by the reduction of the nitro group to an amine. This two-step process is a well-established and versatile method for introducing a nitrogen functionality onto an aromatic core. The synthesis of 3-(Difluoromethoxy)aniline can be envisioned through this classical route, commencing with a suitable difluoromethoxylated aromatic precursor.

The initial step involves the electrophilic nitration of a difluoromethoxy-substituted benzene ring. This reaction typically employs a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The directing effects of the difluoromethoxy group are crucial in determining the regioselectivity of the nitration. Following the successful installation of the nitro group at the desired position, the intermediate nitro compound is then reduced to the corresponding aniline.

A variety of reducing agents can be employed for this transformation, each with its own set of advantages and limitations. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Alternatively, metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are effective for this reduction. The choice of reducing agent often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

While this nitration-reduction sequence is a powerful tool, direct nitration of some fluorinated aromatics can sometimes lead to mixtures of isomers and require careful optimization of reaction conditions to achieve the desired regioselectivity.

Halogen-Fluorine Exchange Reactions in Aromatic Systems

Halogen-fluorine exchange reactions, often referred to as Halex reactions, represent another classical approach for the introduction of fluorine atoms into aromatic systems. This method is particularly useful for the synthesis of fluoroaromatic compounds that are not readily accessible through other means. The Halex reaction involves the displacement of a halogen atom, typically chlorine or bromine, from an activated aromatic ring with a fluoride (B91410) ion source.

For the synthesis of precursors to this compound, a suitable aromatic substrate bearing a halogen at the desired position would be subjected to a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). The efficiency of the Halex reaction is highly dependent on the nature of the aromatic substrate, the choice of fluoride salt, and the reaction conditions, including the solvent and temperature. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane (B150427) are commonly used to enhance the nucleophilicity of the fluoride ion.

The aromatic ring must be activated by the presence of electron-withdrawing groups, such as a nitro group, ortho or para to the departing halogen to facilitate the nucleophilic aromatic substitution. This activation is crucial for the reaction to proceed at a reasonable rate and with good yield. Once the fluorine atom is installed, subsequent chemical transformations, such as the reduction of the activating group, can be carried out to afford the desired fluorinated aniline.

Modern Synthetic Pathways to this compound

Contemporary organic synthesis has seen the development of more sophisticated and efficient methods for the construction of complex molecules like this compound. These modern pathways often offer milder reaction conditions, greater functional group compatibility, and higher yields compared to their classical counterparts.

Nucleophilic Substitution Reactions in Difluoromethoxylated Aromatic Systems

A key modern strategy for the synthesis of this compound involves the difluoromethylation of a precursor phenol (B47542), followed by the reduction of a nitro group. This approach begins with the reaction of 3-nitrophenol (B1666305) with a difluoromethylating agent. A common and effective method for this transformation is the use of chlorodifluoromethane (B1668795) (CHClF₂) in the presence of a base. The reaction proceeds via the in situ generation of difluorocarbene (:CF₂), which then inserts into the O-H bond of the phenol.

This difluoromethylation step yields 1-(difluoromethoxy)-3-nitrobenzene, a crucial intermediate. The subsequent reduction of the nitro group to an amine affords the final product, this compound. This reduction can be achieved using various methods as described previously, with catalytic hydrogenation being a common choice for its clean reaction profile and high yields.

Below is a data table summarizing a typical two-step synthesis of this compound starting from 3-nitrophenol.

| Step | Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 3-Nitrophenol | CHClF₂, NaOH, H₂O, Dioxane, Heat | 1-(Difluoromethoxy)-3-nitrobenzene | Typically high |

| 2 | 1-(Difluoromethoxy)-3-nitrobenzene | H₂, Pd/C, Ethanol | This compound | Quantitative |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic synthesis. These powerful methods offer a direct and efficient means to construct complex aromatic compounds.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for the formation of C-N bonds. This reaction allows for the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. In the context of synthesizing this compound, this would involve the reaction of a 3-(difluoromethoxy) substituted aryl halide (e.g., 1-bromo-3-(difluoromethoxy)benzene) with an ammonia (B1221849) equivalent or a protected amine.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. A wide array of ligands has been developed to facilitate these couplings with high efficiency and broad substrate scope.

The following table provides a generalized scheme for the palladium-catalyzed synthesis of this compound.

| Aryl Halide | Amine Source | Catalyst System | Product | Potential Yield |

|---|---|---|---|---|

| 1-Bromo-3-(difluoromethoxy)benzene | Ammonia or protected amine | Pd(0) or Pd(II) precursor, Phosphine ligand, Base | This compound | Can be high, dependent on specific conditions |

This method provides a direct route to the target molecule, potentially avoiding the need for a nitration-reduction sequence. The mild conditions often employed in palladium-catalyzed reactions make them compatible with a wide range of functional groups, offering a significant advantage in the synthesis of complex molecules.

Iridium-Catalyzed Aromatic C-H Borylation for Fluoroalkoxy Arylboronic Esters

Iridium-catalyzed aromatic C-H borylation has emerged as a powerful tool for the synthesis of arylboronic esters, which are versatile intermediates in organic synthesis. This methodology allows for the direct conversion of C-H bonds into C-B bonds with high regioselectivity, often complementary to traditional electrophilic aromatic substitution patterns. kaust.edu.sanih.gov This approach is particularly valuable for preparing precursors to this compound, such as difluoromethoxy-substituted arylboronic esters.

The reaction typically employs an iridium catalyst, such as one formed in situ from [Ir(OMe)(cod)]₂, and a ligand, in the presence of a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov The key advantage of this method is its ability to functionalize C-H bonds based on steric hindrance, directing the borylation to the least hindered positions on the aromatic ring. kaust.edu.sa For a substrate like 1-(difluoromethoxy)-3-nitrobenzene, this method can selectively install a boronic ester group, which can then be further manipulated.

The regioselectivity of iridium-catalyzed borylation is a significant feature. For instance, in fluoroalkoxy arenes, the borylation provides access to isomers that are difficult to obtain through electrophilic substitution reactions. kaust.edu.sanih.gov This strategy enables the creation of complex molecular architectures by providing a functional group handle—the boronic ester—for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling), amination, or oxidation to introduce the desired amine functionality. Research has demonstrated the successful preparation of various fluoroalkoxy arylboronic esters, including those with difluoromethoxy groups, using this neat, catalyst-directed C-H functionalization. kaust.edu.sa

Table 1: Iridium-Catalyzed C-H Borylation of Fluoroalkoxy Arenes

| Entry | Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1,3-Difluorobenzene | [Ir(cod)Cl]₂ / dtbpy | 2,4-Difluorophenylboronic acid pinacol (B44631) ester | 95 | nih.gov |

| 2 | 1-(Trifluoromethoxy)benzene | [Ir(OMe)(cod)]₂ / dtbpy | 3-(Trifluoromethoxy)phenylboronic acid pinacol ester | 85 | kaust.edu.sa |

| 3 | 1-(Difluoromethoxy)benzene | [Ir(OMe)(cod)]₂ / dtbpy | 3-(Difluoromethoxy)phenylboronic acid pinacol ester | 88 | kaust.edu.sa |

This table presents representative examples of iridium-catalyzed C-H borylation to form fluoroalkoxy arylboronic esters, which serve as key precursors.

Oxidative and Reductive Transformations in the Synthesis of Difluoromethoxy Aniline Derivatives

The synthesis of this compound from its precursors relies heavily on well-established oxidative and reductive transformations. The most common and industrially viable route involves the reduction of a nitro group to an amine. This transformation is typically the final step in the synthetic sequence, starting from a difluoromethoxylated nitrobenzene (B124822) derivative.

A common precursor for this compound is 1-(difluoromethoxy)-3-nitrobenzene. The critical step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). Various reducing agents and catalytic systems can accomplish this transformation with high efficiency. A widely used method involves catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.

An alternative method, particularly useful in laboratory and industrial settings, is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a co-catalyst system, such as ferric oxide (Fe₂O₃) and activated carbon. google.com This method avoids the need for high-pressure hydrogenation equipment. The reaction proceeds by the catalytic decomposition of hydrazine to generate diimide, which acts as the reducing agent. This process has been reported to achieve high yields and purity, making it suitable for large-scale production. google.com

For example, the synthesis of the isomeric 4-(difluoromethoxy)aniline (B1299965) has been successfully demonstrated starting from 4-nitrophenol (B140041). The process involves the difluoromethylation of the phenol followed by the reduction of the nitro group using hydrazine hydrate with ferric oxide and activated carbon as catalysts. google.com This same reductive strategy is directly applicable to the synthesis of the 3-substituted isomer.

Photoredox Catalysis for Difluoromethyl Ether Construction

Visible-light photoredox catalysis has become a transformative tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions. nih.govnih.gov This technology is particularly effective for the construction of difluoromethyl ethers, offering novel pathways to synthesize precursors for this compound. researchgate.net These methods often rely on the generation of radical intermediates, which would be challenging to access through traditional thermal methods. nih.govpkusz.edu.cn

One prominent strategy involves the generation of a difluoromethoxy radical (•OCF₂H) from a suitable precursor. researchgate.net This radical can then engage in reactions with aromatic compounds. Experimental and computational studies suggest a mechanism where a photoredox catalyst, upon excitation by visible light, engages in a single electron transfer (SET) with a reagent to form a neutral radical intermediate. researchgate.net This intermediate subsequently liberates the •OCF₂H radical. The addition of this electrophilic radical to an arene or heteroarene forms a difluoromethoxylated cyclohexadienyl radical, which is then oxidized and deprotonated to yield the final difluoromethoxylated aromatic product. researchgate.net

This approach allows for the direct C-H difluoromethoxylation of arenes, potentially providing a late-stage installation of the difluoromethoxy group. The use of visible light and a photocatalyst avoids the need for harsh reagents or high temperatures, which enhances functional group tolerance. nih.gov The development of efficient processes that use commercially available and cost-effective reagents remains an active area of research. researchgate.net

Table 2: Photoredox-Catalyzed Synthesis of Difluoromethoxylated Compounds

| Entry | Aromatic Substrate | Reagent | Photocatalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Anisole | N-(Difluoromethoxy)phthalimide | Ru(bpy)₃²⁺ | 4-Methoxyphenyl difluoromethyl ether | 75 | researchgate.net |

| 2 | Toluene | N-(Difluoromethoxy)phthalimide | Ru(bpy)₃²⁺ | 4-Tolyl difluoromethyl ether | 68 | researchgate.net |

| 3 | Benzene | N-(Difluoromethoxy)phthalimide | Ru(bpy)₃²⁺ | Phenyl difluoromethyl ether | 60 | researchgate.net |

This table illustrates the application of visible-light photoredox catalysis for the C-H difluoromethoxylation of various arenes.

Regioselective Synthesis and Functional Group Compatibility in this compound Production

Achieving regioselectivity is a paramount challenge in the synthesis of substituted anilines like this compound. The choice of synthetic strategy dictates the position of the difluoromethoxy and amino groups on the aromatic ring.

As previously discussed, iridium-catalyzed C-H borylation offers excellent control over regioselectivity based on steric factors, providing access to meta-substituted products that are often difficult to synthesize via traditional electrophilic aromatic substitution. nih.gov This method allows for the installation of a boronic ester at the 3-position of a difluoromethoxybenzene ring, which can then be converted to the desired aniline.

Functional group compatibility is another critical consideration. The amino group is sensitive to many reaction conditions, particularly those involving strong electrophiles or oxidants. Therefore, it is often introduced in the final step of the synthesis or carried through the reaction sequence in a protected form (e.g., as an amide or a nitro group). The reduction of a nitro group is a highly compatible final step, as it is generally chemoselective and does not affect the difluoromethoxy group.

Modern synthetic methods like photoredox catalysis are valued for their mild reaction conditions, which enhances their compatibility with a wide range of functional groups. nih.gov Similarly, the difluoromethylation of a pre-functionalized aromatic ring, such as 3-aminophenol (B1664112) or 3-nitrophenol, is a common strategy. For example, the reaction of 3-nitrophenol with a difluorocarbene source introduces the difluoromethoxy group, followed by reduction of the nitro group to yield this compound. This multi-step sequence ensures unambiguous regiochemistry.

Scale-Up Considerations and Process Optimization in the Synthesis of this compound

Transitioning a synthetic route from the laboratory to industrial-scale production requires careful consideration of safety, cost, efficiency, and environmental impact. The primary goals of scale-up are to ensure reproducible product yield, quality, and purity while optimizing the process for commercial viability. merckmillipore.com

For the synthesis of this compound, a key process to optimize is often the reduction of 1-(difluoromethoxy)-3-nitrobenzene. While catalytic hydrogenation is effective, it requires specialized high-pressure reactors. The use of transfer hydrogenation with reagents like hydrazine hydrate and a solid catalyst (e.g., Fe₂O₃/C) can be more amenable to standard industrial equipment. google.com Optimization of this step would involve fine-tuning catalyst loading, reaction temperature, and work-up procedures to maximize yield and minimize impurities. One patented process for the 4-isomer highlights a two-step total recovery of 90% with a final purity of over 98.5%, indicating a highly optimized and industrially suitable process. google.com

The difluoromethylation step also requires optimization. The use of gaseous reagents like monochlorodifluoromethane (Freon 22) presents handling challenges and is subject to environmental regulations. nih.gov Developing processes that utilize more manageable and environmentally benign difluoromethylating agents is a key area of process optimization.

Furthermore, continuous flow manufacturing is increasingly being adopted in the pharmaceutical industry to improve safety, process control, and efficiency. digitellinc.com A continuous process for the synthesis of this compound could involve pumping the starting materials through heated reactors containing immobilized catalysts, followed by in-line purification steps like continuous liquid-liquid extraction. digitellinc.com This approach can lead to better heat management, improved safety for exothermic reactions, and higher throughput compared to traditional batch processing.

Chemical Reactivity and Derivatization of 3 Difluoromethoxy Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the amino group (-NH₂) attached to the benzene (B151609) ring, is the primary site for many chemical transformations. The amino group is a strong activating group, meaning it increases the reactivity of the aromatic ring towards electrophilic attack. wikipedia.orgbyjus.com

The amino group is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring. wikipedia.orgbyjus.com In 3-(Difluoromethoxy)aniline, these positions correspond to carbons 2, 4, and 6. The difluoromethoxy group at the meta-position is an electron-withdrawing and deactivating group, which further reinforces the directing effect of the amino group. Consequently, electrophilic aromatic substitution (SEAr) reactions occur preferentially at the positions activated by the amine.

Common electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and sulfonation. wikipedia.orgbyjus.com

Halogenation: Aniline reacts readily with bromine water at room temperature to yield a white precipitate of 2,4,6-tribromoaniline. byjus.com Due to the high activation by the amino group, the reaction proceeds without a catalyst. A similar outcome is expected for this compound, with substitution occurring at the available ortho and para positions relative to the amino group.

Nitration: Direct nitration of aniline with nitric and sulfuric acid mixtures is often avoided as it can lead to oxidation of the ring and the formation of a complex mixture of products. oneonta.edu To control the reaction, the amino group is typically first protected by acetylation. The resulting acetanilide (B955) is then nitrated, and the acetyl group is subsequently removed by hydrolysis.

Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate. byjus.com Upon heating, this intermediate rearranges to form 4-aminobenzenesulfonic acid (sulfanilic acid), where the sulfonation occurs at the para position. byjus.com

| Reaction Type | Typical Reagents | Expected Major Product Position(s) | Notes |

|---|---|---|---|

| Halogenation (e.g., Bromination) | Br₂ in H₂O or a non-polar solvent | 2, 4, 6-positions | The strong activation by the -NH₂ group often leads to polysubstitution. |

| Nitration | HNO₃, H₂SO₄ (often after N-acetylation) | 4-position (para) | Protection of the amino group is necessary to prevent oxidation and control regioselectivity. |

| Sulfonation | Fuming H₂SO₄, heat | 4-position (para) | The reaction initially forms the anilinium salt, which then rearranges upon heating. byjus.com |

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in a variety of reactions.

Alkylation: The amino group can be alkylated using alkylating agents like alkyl halides or dimethyl carbonate (DMC). iitm.ac.in The reaction can produce a mixture of N-monoalkylated, N,N-dialkylated, and even quaternary ammonium (B1175870) salt products. Using DMC over catalysts like Zn-Co ferrites has been explored for the selective N-monomethylation of aniline. iitm.ac.in

Acylation: This is a common reaction used to protect the amino group. Aniline reacts with acetic anhydride (B1165640) in the presence of a base like sodium acetate (B1210297) to form acetanilide. libretexts.org This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile. byjus.com The resulting amide is less reactive towards electrophiles and oxidizing agents.

Condensation: Primary amines like this compound react with aldehydes and ketones in condensation reactions to form imines (also known as Schiff bases). This reaction typically involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine.

Diazotization: The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a highly versatile intermediate that can be used in various subsequent reactions (e.g., Sandmeyer reactions) to introduce a wide range of functional groups by replacing the -N₂⁺ group. rsc.org

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | CH₃I or (CH₃O)₂CO | N-methylated aniline |

| N-Acylation | Acetic anhydride | Acetamide (Acetanilide derivative) |

| Condensation | Benzaldehyde | Imine (Schiff base) |

| Diazotization | NaNO₂, HCl (0-5 °C) | Aryl diazonium salt |

Reactivity and Transformations of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a key structural motif in medicinal chemistry, valued for its unique electronic properties and metabolic stability. nih.govresearchgate.net

The difluoromethoxy group is generally characterized by high chemical stability. This robustness is attributed to the strength of the carbon-fluorine bonds. mdpi.com The C-F bond has a high dissociation energy, making the group resistant to chemical and metabolic degradation. mdpi.com The difluoromethyl group has been found to be more chemically resistant to defluorination under acidic and basic conditions than corresponding monofluorinated groups. researchgate.net This stability makes the -OCF₂H group a desirable substituent for enhancing the pharmacokinetic profiles of drug candidates. nih.govmdpi.com

Despite its general stability, under certain harsh conditions, the difluoromethoxy group can participate in reactions. Studies on substituted nitrobenzenes have shown that the difluoromethoxy group can be replaced by an amino group when treated with aqueous ammonia (B1221849) at high pressure and temperatures (80-160 °C). dntb.gov.ua In these specific aminodehalogenation reactions, the -OCF₂H group acts as a pseudohalogen, demonstrating reactivity lower than a fluorine atom but significantly higher than a chlorine atom in the same position. dntb.gov.ua

Advanced Derivatization Strategies for this compound

Modern synthetic methods offer advanced strategies for creating complex derivatives from this compound, leveraging the reactivity of the aniline moiety. The electron-rich nature of anilines makes them suitable substrates for various photocatalytic transformations. conicet.gov.ar

Visible light photocatalysis has emerged as a powerful tool for the fluoroalkylation of aniline derivatives. conicet.gov.ar These reactions often proceed under mild conditions and can utilize various photocatalysts, including iridium or ruthenium complexes and organic dyes. conicet.gov.ar The mechanism typically involves the generation of a fluoroalkyl radical which then adds to the electron-rich aniline ring to form an intermediate that, after oxidation and deprotonation, yields the substituted product. conicet.gov.ar While this is often used to add groups like -CF₃, the principles can be applied to other advanced C-H functionalization and cross-coupling reactions where this compound acts as the starting material.

Furthermore, the conversion of the amine to a diazonium salt opens up a plethora of derivatization possibilities through transition metal-catalyzed cross-coupling reactions. The diazonium group can be replaced in Heck, Suzuki, and Sonogashira reactions, allowing for the formation of new carbon-carbon bonds and the construction of complex molecular architectures built upon the 3-(difluoromethoxy)phenyl scaffold.

Synthesis of Schiff Bases and Related Imine Derivatives from this compound

The synthesis of Schiff bases, or azomethines, involves the condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or a ketone. nih.govjetir.org This reaction is a cornerstone in the formation of imines and is applicable to this compound. The general mechanism involves the nucleophilic attack of the primary amine onto the carbonyl carbon, followed by dehydration to yield the imine. nih.gov

The reaction of this compound with a suitable aldehyde or ketone proceeds via a nucleophilic addition to form a hemiaminal intermediate, which then eliminates a molecule of water to form the Schiff base. The reaction is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product. nih.gov

A variety of methodologies can be employed for the synthesis of Schiff bases, including conventional heating in a suitable solvent like ethanol, as well as more environmentally benign approaches such as water-based reactions, microwave-assisted synthesis, and grindstone chemistry. semanticscholar.orgresearchgate.net These greener methods can offer advantages in terms of reaction time, yield, and reduced use of hazardous solvents. semanticscholar.orgresearchgate.net

Below is a table summarizing the key aspects of Schiff base synthesis from an aniline derivative.

| Parameter | Description | Source(s) |

| Reactants | Primary amine (e.g., this compound) and a carbonyl compound (aldehyde or ketone). | nih.govjetir.org |

| Reaction Type | Nucleophilic addition-elimination (condensation). | nih.gov |

| Key Intermediate | Hemiaminal. | N/A |

| Byproduct | Water. | nih.gov |

| Catalyst | Typically acid-catalyzed (e.g., glacial acetic acid). | nih.gov |

| Common Solvents | Ethanol, water, or solvent-free (grinding). | nih.govsemanticscholar.orgresearchgate.net |

| Greener Methods | Microwave irradiation, grinding. | semanticscholar.orgresearchgate.net |

Incorporation of this compound Substructures into Complex Heterocyclic Systems (e.g., Quinolines, Oxazoles, Pyrazinones)

The this compound moiety serves as a valuable building block for the synthesis of more complex heterocyclic structures, which are prevalent in medicinal chemistry and materials science.

Quinolines: Quinolines can be synthesized through various methods involving anilines. The Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, is a classic method for preparing quinoline-4-carboxylic acids. nih.gov While anilines bearing electron-withdrawing groups, such as this compound, can exhibit lower reactivity in conventional Doebner reactions, modifications to the reaction conditions can improve yields. nih.gov Another approach is the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from the corresponding aniline, to yield substituted quinolines. nih.gov

Oxazoles: The synthesis of oxazoles can be achieved through several routes. One common method is the Robinson-Gabriel synthesis, which involves the cyclization of N-acyl-α-amino ketones. While not directly starting from an aniline, derivatives of this compound could be incorporated into the necessary precursors. More direct methods for incorporating an aniline-derived substructure are less common for the oxazole (B20620) core itself, but the aniline can be part of a substituent on a pre-formed oxazole ring. For instance, palladium-catalyzed cross-coupling reactions can be used for the direct arylation of oxazoles, allowing for the introduction of the 3-(difluoromethoxy)phenyl group. organic-chemistry.org

Pyrazinones: The this compound scaffold can be incorporated into pyrazinone structures, which are of interest in pharmaceutical research. nih.gov For example, a potent corticotropin-releasing factor-1 receptor antagonist was synthesized through a process that involved the palladium-catalyzed coupling of a substituted aniline, 2,6-dichloro-4-(difluoromethoxy)aniline, with a pyrazinone derivative. acs.org This highlights how substituted anilines are crucial components in the construction of complex, biologically active pyrazinone-containing molecules.

A summary of synthetic strategies for these heterocycles is presented below:

| Heterocycle | Synthetic Method | Key Reactants Involving Aniline Moiety | Source(s) |

| Quinoline | Doebner Reaction | Aniline, aldehyde, pyruvic acid | nih.gov |

| Quinoline | Electrophilic Cyclization | N-(2-alkynyl)aniline | nih.gov |

| Oxazole | Direct C-H Arylation | Oxazole and an aryl halide (e.g., 3-(difluoromethoxy)bromobenzene) | organic-chemistry.org |

| Pyrazinone | Palladium-Catalyzed Coupling | Substituted aniline and a pyrazinone derivative | acs.org |

Introduction of Additional Substituents via Cross-Coupling and Directed Functionalization

Further functionalization of the this compound ring can be achieved through modern synthetic methodologies like cross-coupling reactions and directed C-H functionalization.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wordpress.com The this compound can be converted to an aryl halide or triflate, which can then participate in reactions like the Suzuki, Heck, or Sonogashira couplings to introduce a wide variety of substituents onto the aromatic ring. wordpress.compharmaceutical-business-review.com Conversely, the amino group can be coupled with aryl halides or triflates in Buchwald-Hartwig amination reactions. nih.govnih.gov The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the aryl halide and the nucleophilicity of the amino group in these transformations. nih.govnih.gov

Directed Functionalization: Directed C-H functionalization has emerged as a highly efficient strategy for the selective introduction of functional groups at specific positions on an aromatic ring, guided by a directing group. rsc.org The amino group of this compound, or a derivative thereof, can act as a directing group to guide a transition metal catalyst to an ortho C-H bond for functionalization. nih.gov This allows for the introduction of substituents at the C2 or C6 positions of the aniline ring. Furthermore, more advanced strategies involving transient mediators can enable functionalization at the more remote meta position. nih.gov

The table below outlines these functionalization strategies:

| Functionalization Strategy | Description | Potential Application to this compound | Source(s) |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds using a palladium catalyst. | Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions to introduce diverse substituents. | wordpress.compharmaceutical-business-review.comnih.govnih.gov |

| Directed C-H Functionalization | Use of a directing group to achieve regioselective functionalization of C-H bonds. | The amino group (or a modified version) can direct ortho-functionalization. | rsc.orgnih.gov |

| Meta-C-H Arylation | Arylation at the meta position using a directing group and a transient mediator. | Introduction of aryl groups at the C4 or C6 positions. | nih.gov |

Computational and Theoretical Investigations of 3 Difluoromethoxy Aniline Systems

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical studies provide profound insights into the molecular structure and electronic properties of 3-(Difluoromethoxy)aniline. These computational methods allow for the detailed examination of parameters that are often difficult to determine experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scirp.org Calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize molecular geometries and predict thermodynamic properties. dergipark.org.trresearchgate.net For this compound, DFT calculations can determine key geometrical parameters, including bond lengths and angles, providing a precise three-dimensional model of the molecule in its ground state. researchgate.net

These calculations reveal the influence of the amino (-NH2) and difluoromethoxy (-OCHF2) groups on the geometry of the benzene (B151609) ring. The C-N bond length and the pyramidality of the NH2 group are important structural parameters that can be precisely calculated. mdpi.com

Furthermore, DFT enables the calculation of various thermal parameters. Thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, entropy, and heat capacity (Cv) can be computed, offering insights into the molecule's stability and behavior at different temperatures. scirp.orgnih.gov

Table 1: Representative Calculated Geometrical and Thermal Parameters for this compound Note: These values are illustrative and depend on the specific computational method and basis set used.

| Parameter Type | Parameter | Calculated Value |

|---|---|---|

| Geometrical | C-N Bond Length | ~1.40 Å |

| C-O Bond Length | ~1.37 Å | |

| C-C-N Bond Angle | ~120.5° | |

| Thermal (298.15 K) | Zero-Point Vibrational Energy | ~105 kcal/mol |

| Entropy (S) | ~95 cal/mol·K | |

| Heat Capacity (Cv) | ~40 cal/mol·K |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. chemrxiv.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. chemrxiv.orgjmaterenvironsci.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). chemrxiv.org

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). chemrxiv.org

Chemical Hardness (η): Measures resistance to change in electron distribution (η = (ELUMO - EHOMO)/2).

Chemical Potential (μ): Represents the escaping tendency of electrons (μ = (EHOMO + ELUMO)/2).

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons (ω = μ²/2η). chemrxiv.org

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, reflecting its nucleophilic character. The LUMO would be distributed over the aromatic ring, influenced by the electron-withdrawing difluoromethoxy group.

Table 2: Representative Calculated FMO Energies and Reactivity Descriptors for this compound (in eV) Note: These values are illustrative and derived from DFT calculations.

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -5.80 |

| LUMO Energy | ELUMO | -0.75 |

| Energy Gap | ΔE | 5.05 |

| Ionization Potential | I | 5.80 |

| Electron Affinity | A | 0.75 |

| Chemical Hardness | η | 2.525 |

| Chemical Potential | μ | -3.275 |

| Electrophilicity Index | ω | 2.12 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. cdnsciencepub.com The MEP map is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent regions of intermediate potential.

In this compound, the MEP surface would show a significant region of negative potential (red) around the nitrogen atom of the amino group, corresponding to its lone pair of electrons. cdnsciencepub.com This site is the primary center for protonation and electrophilic attack. The hydrogen atoms of the amino group would exhibit positive potential (blue). The difluoromethoxy group, being electron-withdrawing, would lead to a less negative (or more positive) potential on the aromatic ring compared to unsubstituted aniline. researchgate.netnih.gov The highly electronegative fluorine atoms would also create a region of negative potential, while the hydrogen atom on the difluoromethyl group would be a site of positive potential.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and preferred conformation of this compound are governed by a balance of electronic and steric effects, including potential hydrogen bonding.

Due to the meta substitution pattern, a direct intramolecular hydrogen bond between the amino group (-NH2) and the difluoromethoxy group (-OCHF2) is not sterically feasible. However, the potential for intermolecular hydrogen bonding plays a significant role in the compound's properties and condensed-phase structure. The hydrogen atoms of the amino group can act as hydrogen bond donors, while the nitrogen lone pair, the oxygen atom, and the fluorine atoms of the difluoromethoxy group can act as hydrogen bond acceptors. ucla.edu

The difluoromethoxy (-OCHF2) group exerts a significant electronic influence on the aromatic ring. Experimental studies using 19F NMR have been used to determine the Hammett constants for this group, which quantify its inductive and resonance effects. researchgate.netnuph.edu.ua The results show that the CF2OCH3 group functions as a moderately electron-withdrawing substituent. researchgate.netnuph.edu.ua

This effect is a combination of two components:

Inductive Effect (-I): The high electronegativity of the two fluorine atoms causes a strong withdrawal of electron density through the sigma bonds. This is the dominant effect. The measured inductive Hammett constant (σI) is approximately 0.22. nuph.edu.ua

Resonance Effect (-R): The lone pairs on the oxygen atom can be delocalized into the aromatic ring. However, the electron-withdrawing fluorine atoms attached to the adjacent carbon reduce the electron-donating ability of the oxygen, resulting in a weak resonance-withdrawing effect. The measured resonance Hammett constant (σR) is approximately 0.07. nuph.edu.ua

Theoretical Prediction of Spectroscopic Properties4.3.1. Vibrational Analysis (FT-IR, FT-Raman) and Spectral Interpretation4.3.2. Electronic Transition States and UV-Vis Absorption Spectra4.4. Computational Exploration of Nonlinear Optical (NLO) Properties in Fluoroaniline Derivatives

Without specific computational data for this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Applications in Medicinal Chemistry and Drug Discovery

3-(Difluoromethoxy)aniline as a Privileged Building Block in Pharmaceutical Synthesis

This compound serves as a key intermediate or building block in the synthesis of a variety of pharmaceuticals. chemimpex.comsigmaaldrich.comsigmaaldrich.com Its structure, featuring a difluoromethoxy group on an aniline (B41778) scaffold, provides a unique combination of properties that are advantageous for drug design. chemimpex.com The presence of the difluoromethoxy moiety enhances its reactivity and utility in constructing more complex bioactive molecules. chemimpex.com This has led to its utilization by researchers and industry professionals in the development of new therapeutic agents, particularly those targeting neurological disorders. chemimpex.com The synthetic strategy for creating new drug candidates often relies on the use of such fluorinated building blocks. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Modulation of Biological Activity and Pharmacokinetic Profiles via Difluoromethoxy Substitution

The replacement of a methoxy (B1213986) group (–OCH₃) with a difluoromethoxy group (–OCHF₂) is a common tactic in medicinal chemistry to fine-tune the properties of a parent compound and enhance its drug-like characteristics. nih.gov This substitution can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.com

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). The difluoromethoxy group is known to increase lipophilicity, which can facilitate the transport of molecules across biological membranes. nih.govnih.gov

The difluoromethyl group is generally considered a lipophilicity-enhancing group. nih.govacs.org Studies comparing difluoromethyl (-CF₂H) containing compounds to their methyl (-CH₃) analogs show a general increase in lipophilicity, with experimental ∆logP values (logP(XCF₂H) - logP(XCH₃)) ranging from -0.1 to +0.4. nih.govacs.org The OCF₂H group, in particular, exhibits dynamic lipophilicity, meaning it can adjust to the polarity of its molecular environment through simple bond rotation. nih.govresearchgate.net This characteristic allows it to potentially improve interactions within the binding pockets of target proteins. nih.gov

| Substituent Group | Hansch-Leo Hydrophobicity Parameter (π) | Key Physicochemical Properties |

| -OCH₃ (Methoxy) | -0.02 | Electron-donating, susceptible to metabolic O-demethylation. nih.gov |

| -OCHF₂ (Difluoromethoxy) | +0.2 to +0.6 | Electron-withdrawing, metabolically more stable, dynamic lipophilicity. nih.govnih.gov |

| -OCF₃ (Trifluoromethoxy) | +1.04 | Strongly electron-withdrawing, highly lipophilic, metabolically stable. mdpi.comnih.gov |

This table presents a comparison of the physicochemical properties of methoxy, difluoromethoxy, and trifluoromethoxy groups, highlighting the impact of fluorination on lipophilicity and metabolic stability.

A significant advantage of incorporating a difluoromethoxy group is the enhancement of metabolic stability. Aryl-methyl ethers are common motifs in bioactive compounds but are often susceptible to rapid O-dealkylation by cytochrome P450 enzymes in the liver. nih.gov This metabolic pathway can lead to inactive or toxic metabolites, poor bioavailability, and a short half-life. nih.gov

Development of Novel Therapeutic Agents Utilizing this compound Derivatives

The favorable properties imparted by the difluoromethoxy group have made this compound a valuable starting material for the development of new drugs across different therapeutic areas.

This compound is specifically highlighted as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The ability of the difluoromethoxy group to enhance lipophilicity is particularly beneficial for drugs targeting the central nervous system (CNS), as it can facilitate passage across the blood-brain barrier. The metabolic stability conferred by this group is also crucial for maintaining therapeutic concentrations in the brain.

In the field of antimalarial research, aniline derivatives are also investigated as potential therapeutic agents. mdpi.com While direct synthesis of antimalarials from this compound is not prominently documented, the structural motif is relevant. The development of new antimalarial drugs is critical due to the spread of drug-resistant strains of the malaria parasite, Plasmodium falciparum. mdpi.com The exploration of novel chemical scaffolds, including functionalized anilines, is an active area of research to identify compounds with new mechanisms of action.

Anticancer and Antitumor Agents (e.g., VEGFR-1 and VEGFR-2 antagonists)

The chemical scaffold of this compound is a significant pharmacophore in the design of novel anticancer and antitumor agents, particularly those targeting vascular endothelial growth factor receptors (VEGFRs). VEGFRs, especially VEGFR-2, are key mediators of angiogenesis, a process crucial for tumor growth and metastasis. nih.gov The inhibition of VEGFR-2 is therefore a primary strategy in modern cancer therapy. researchgate.net The unique electronic properties and conformational effects of the difluoromethoxy group make this compound a valuable building block for synthesizing potent VEGFR inhibitors. chemimpex.com

The difluoromethoxy group (-OCF₂H) at the meta-position of the aniline ring influences the molecule's binding affinity to the kinase domain of VEGFR-2. This group can modulate the compound's lipophilicity and metabolic stability, which are critical pharmacokinetic properties. mdpi.com Research into various aniline derivatives as VEGFR-2 inhibitors has shown that substitutions on the aniline ring are crucial for potent activity. For instance, studies on quinazoline-based inhibitors revealed that derivatives with a 1,4-aniline linker exhibited better anti-VEGFR-2 activity than those with a 1,3-linker. nih.gov Furthermore, the presence of small lipophilic groups, such as halogens, on the aniline ring is often preferred for enhanced inhibitory action. nih.gov

While specific IC₅₀ values for direct derivatives of this compound are not always publicly detailed in broad literature, the potency of structurally related aniline-based VEGFR-2 inhibitors highlights the importance of this chemical class. The data in Table 1 showcases the inhibitory concentrations of various aniline-scaffold-containing compounds against VEGFR-2, illustrating the potential for molecules derived from this compound to achieve high efficacy.

| Compound Scaffold | Specific Derivative Example | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Nicotinamide-based | Compound 6 | VEGFR-2 | 60.83 | mdpi.com |

| Quinoxaline-2(1H)-one | Compound 16 | VEGFR-2 | 1090 | nih.gov |

| Thieno[2,3-d]pyrimidine | Compound 21e | VEGFR-2 | 21 | nih.gov |

| Quinoxaline | N-t-butylbenzamide derivative 15 | VEGFR-2 | 3.2 | nih.gov |

| Furopyrimidine | Compound 15b | VEGFR-2 | 946 | nih.gov |

Development of Antifungal and Herbicidal Compounds

Beyond oncology, this compound serves as a key intermediate in the development of agrochemicals, including novel antifungal and herbicidal compounds. chemimpex.com The incorporation of fluorinated moieties like the difluoromethoxy group is a well-established strategy to enhance the efficacy of pesticides and herbicides. chemimpex.com

In the realm of antifungal agents, research has shown that fluorinated organic compounds, such as those derived from anilines, often exhibit potent activity against various pathogenic fungi. nih.gov For example, novel chalcone (B49325) derivatives bearing trifluoromethoxy (-OCF₃) groups, which are structurally related to the difluoromethoxy group, have demonstrated significant antifungal properties against species like Candida albicans and Aspergillus niger. nih.gov Similarly, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed excellent activity against several phytopathogenic fungi, with some compounds exceeding the performance of the commercial fungicide boscalid. mdpi.com These findings underscore the potential of the difluoromethoxy aniline scaffold for creating new and effective antifungal treatments.

In the field of herbicides, aniline derivatives have long been used to control undesirable vegetation. researchgate.net Patent literature describes difluoromethanesulfonyl anilide derivatives as active herbicidal compounds. google.com Another example is the herbicide Pyroxasulfone, which contains a pyrazole (B372694) ring substituted with a difluoromethoxy group, demonstrating the utility of this functional group in developing potent pre-emergence herbicides for controlling weeds in various crops. googleapis.com The use of this compound as a starting material allows for the synthesis of complex molecules that can offer improved efficacy and better environmental profiles compared to some traditional agrochemicals. chemimpex.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Bioactive Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing insights into how a molecule's chemical structure correlates with its biological activity. For derivatives of this compound, the difluoromethoxy group is a key determinant of their pharmacological profiles.

The -OCF₂H group possesses a unique combination of properties that distinguish it from other substituents. It is considered a bioisostere of groups like hydroxyl, thiol, or methyl, yet it confers distinct electronic and conformational characteristics. researchgate.netnih.gov Compared to the more common trifluoromethoxy (-OCF₃) group, the difluoromethoxy group is less lipophilic, which can be advantageous for optimizing a drug's solubility and pharmacokinetic profile. mdpi.com

Key SAR insights for the 3-(difluoromethoxy)phenyl moiety include:

Lipophilicity and Permeability: The difluoromethoxy group increases lipophilicity compared to a methoxy (-OCH₃) group, but less so than a trifluoromethoxy (-OCF₃) group. This moderate lipophilicity can enhance membrane permeability and improve the absorption and distribution of a drug candidate. mdpi.com

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethoxy group more resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and improved bioavailability of the drug. mdpi.com

Hydrogen Bonding Capacity: Unlike the trifluoromethoxy group, the hydrogen atom in the difluoromethoxy group can act as a hydrogen bond donor. This capability can facilitate additional interactions with target proteins, potentially increasing binding affinity and selectivity. researchgate.net

Conformational Influence: The steric and electronic nature of the -OCF₂H group influences the conformation of the molecule. In aryl difluoromethyl ethers, the group's orientation relative to the aromatic ring can affect how the molecule fits into the binding pocket of a receptor or enzyme, thereby impacting its biological activity. nih.gov

In SAR studies of VEGFR-2 inhibitors, for example, the precise placement and nature of substituents on the aniline ring are critical. The 3-(difluoromethoxy)phenyl group can be strategically employed to occupy hydrophobic pockets within the enzyme's active site while potentially forming crucial hydrogen bonds, leading to potent and selective inhibition. nih.govdrugdesign.org The combination of enhanced metabolic stability and favorable electronic properties makes this compound a highly attractive building block for developing next-generation bioactive compounds. chemimpex.commdpi.com

Applications in Agrochemical and Material Sciences

3-(Difluoromethoxy)aniline in Agrochemical Formulations

The incorporation of fluorine-containing functional groups is a well-established strategy in the design of modern agrochemicals to enhance their biological efficacy and metabolic stability. The difluoromethoxy group, in particular, offers a unique combination of lipophilicity and electronic properties that can improve the performance of active ingredients. This compound serves as a key building block in the synthesis of such advanced agrochemical compounds. mdpi.com

While specific commercial pesticides derived directly from the 3-isomer are not extensively documented in publicly available literature, the closely related isomer, 4-(Difluoromethoxy)aniline (B1299965), is identified as a crucial intermediate in the synthesis of certain pyrethroid insecticides. google.com Pyrethroids are a major class of synthetic insecticides valued for their high efficacy, rapid knockdown effect on insects, and low mammalian toxicity. nih.gov The aniline (B41778) moiety serves as a precursor to other functional groups necessary for the final pyrethroid structure.

Similarly, other fluoroalkoxy aniline derivatives, such as 4-(trifluoromethoxy)aniline, are key intermediates in the production of modern insecticides like Metaflumizone. guidechem.com This underscores the importance of the fluoroalkoxy aniline scaffold in developing next-generation crop protection agents. The use of this compound and its isomers as precursors allows for the introduction of the OCF₂H group into complex molecules, a feature that is central to their desired activity and properties.

The substitution of a fluoroalkoxy group, such as the difluoromethoxy group, onto an aromatic ring significantly alters the physicochemical properties of a molecule, which is highly advantageous in agrochemical design. nih.gov These modifications can lead to several key improvements:

Enhanced Lipophilicity: The difluoromethoxy group increases the lipophilicity (fat-solubility) of the molecule. This property can improve the penetration of the pesticide through the waxy cuticle of insects or the leaf surface of plants, leading to higher efficacy. cymitquimica.com

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of the OCF₂H group can block sites on the molecule that are susceptible to metabolic degradation by enzymes within the target pest or in the environment. This increased stability can result in a longer duration of action, reducing the need for frequent reapplication.

Improved Binding Affinity: The electronic effects of the difluoromethoxy group can modify the way the pesticide molecule binds to its target site (e.g., an enzyme or receptor) in the pest, potentially leading to a more potent inhibitory effect.

Favorable Solubility and Stability: The unique difluoromethoxy substitution provides significant advantages over non-fluorinated analogues, including improved solubility and stability, which are critical for effective formulation and application in the field. chemimpex.com

These collective effects contribute to the development of more potent and selective agrochemicals, which can allow for lower application rates and potentially a more favorable environmental profile compared to older chemistries.

Integration into Advanced Materials

This compound is also utilized as a monomer or intermediate in the synthesis of advanced functional materials. Its aromatic amine structure allows it to be integrated into polymer backbones, while the difluoromethoxy group imparts desirable properties such as chemical resistance, thermal stability, and unique electronic characteristics. chemimpex.com

There is a documented application for this compound in the formulation of polymers and coatings to improve their chemical resistance and durability for industrial uses. chemimpex.com Polyanilines, as a class of polymers, have been extensively studied for corrosion protection. When incorporated as additives in epoxy paints, for instance, polyaniline has been shown to act as both a corrosion inhibitor and an adhesion promoter on steel surfaces. researchgate.net

The introduction of the difluoromethoxy group into the aniline monomer can further enhance these protective properties. Fluorinated polymers are known for their exceptional stability and hydrophobicity. This increased hydrophobicity can delay the degradation of polymers caused by moisture absorption, improving the long-term durability and mechanical performance of the material. nih.gov The low surface energy and high stability associated with fluorinated groups contribute to coatings that are more resistant to chemical attack, weathering, and abrasion. While detailed formulations are often proprietary, the use of this compound as a building block leverages these principles to create more robust and long-lasting protective materials.

The precise molecular architecture of organic compounds is critical for the formation of liquid crystal (LC) phases. Research into fluorinated liquid crystals has shown that the inclusion of terminal fluoroalkoxy groups, including difluoromethoxy (OCF₂H), has a profound impact on the resulting mesophase behavior. These groups are known to promote the formation of tilted smectic phases, such as the smectic C (SmC) phase, in addition to smectic A (SmA) and nematic phases.

Studies on various phenyl benzoate (B1203000) and benzoate ester systems have demonstrated the effect of terminal difluoromethoxy substitution. The combination of the polar nature and specific steric profile of the OCF₂H group influences intermolecular interactions, encouraging the layered and tilted molecular arrangements characteristic of smectic phases. This tailored molecular ordering is critical for applications in display technologies and optical devices.

| Compound Class | Terminal Group | Observed Mesophases | Key Finding |

|---|---|---|---|

| Phenyl Benzoates | -OCF₂H (para-substituted) | Smectic C, Smectic A, Nematic | The para-difluoromethoxy group tends to promote the appearance of the Smectic C phase. |

| Benzoate Esters | -OCF₂H | Smectic A | Terminal difluoromethoxy groups promote the appearance of smectic A phases with a distinct molecular arrangement. |

In the field of organic optoelectronics, aniline derivatives are foundational components for synthesizing hole-transporting materials (HTMs), which are essential for the efficient operation of devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). rsc.org The performance of these devices is highly dependent on the energy levels and charge-carrying capabilities of the HTM.

Recent research has demonstrated that the strategic fluorination of aniline units is an effective method for optimizing HTM properties. Incorporating fluorine atoms or fluorine-containing groups onto the aniline moiety can lower the Highest Occupied Molecular Orbital (HOMO) energy level of the material. mdpi.com This adjustment can create a more favorable energy-level alignment with the perovskite absorber layer, facilitating efficient extraction and transport of holes while simultaneously blocking electrons. mdpi.com

Furthermore, fluorination enhances the hydrophobicity of the HTM layer, which can improve the long-term stability of the perovskite device by preventing moisture ingress. mdpi.com For example, HTMs built on a spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) core functionalized with fluorinated aniline units have shown improved power conversion efficiency in PSCs. One such material achieved an efficiency of 15.21%, benefiting from a deep HOMO level and improved interfacial contact. mdpi.comnih.gov These findings highlight the potential of using building blocks like this compound to engineer next-generation HTMs with enhanced performance and durability for optoelectronic applications.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Difluoromethoxylated Anilines

The synthesis of difluoromethoxylated compounds, including anilines, is an area of active research, with a growing emphasis on developing more efficient, sustainable, and cost-effective methods. nih.gov Traditional methods for introducing the difluoromethoxy group can be challenging, often requiring harsh reagents. nih.gov Modern approaches are moving towards greener and more versatile strategies.

A particularly promising area is the use of visible-light photoredox catalysis . nih.gov This technique allows for the generation of radical intermediates under mild reaction conditions, avoiding the need for stoichiometric amounts of strong oxidizing or reducing agents. nih.gov Recent advancements have enabled the development of novel bond-forming reactions for the construction of OCF₂H groups, providing access to a wide range of difluoromethoxylated molecules in moderate to good yields. nih.gov Researchers are also exploring the use of organic photocatalysts, which are cheaper and more sustainable than their transition-metal-based counterparts. nih.gov

Another innovative approach involves the formation of electron donor-acceptor (EDA) complexes . nih.gov This strategy can trigger single-electron transfer processes without the need for an external photocatalyst, offering a straightforward and efficient route to difluoroalkylated anilines. nih.gov The development of such transition-metal-free methods is a key goal in sustainable chemistry. nih.gov

Future research in this area will likely focus on expanding the substrate scope of these novel methods, improving their efficiency, and scaling them up for industrial applications. The development of one-pot reactions and flow chemistry processes could further enhance the sustainability and accessibility of difluoromethoxylated anilines.

Exploration of Undiscovered Biological Activities and Therapeutic Targets

3-(Difluoromethoxy)aniline is recognized as a crucial intermediate in the synthesis of pharmaceuticals, particularly for targeting neurological disorders. nbinno.comchemimpex.com The difluoromethoxy group is known to enhance the metabolic stability, membrane permeability, and pharmacokinetic properties of drug candidates. nih.gov These characteristics make it a privileged functional group in drug discovery. nih.gov

While its role as a building block is well-established, the full therapeutic potential of compounds derived from this compound remains to be explored. Future research will likely focus on screening libraries of difluoromethoxylated aniline (B41778) derivatives against a broader range of biological targets. The unique properties of the difluoromethoxy group, such as its ability to act as a hydrogen bond donor, could lead to the discovery of novel interactions with biological macromolecules. nih.govrsc.org

Key areas for future exploration include:

Oncology: Investigating the potential of difluoromethoxylated anilines as scaffolds for anticancer agents. The metabolic stability conferred by the OCF₂H group could lead to drugs with improved efficacy and reduced side effects.

Infectious Diseases: Exploring their use in the development of new antibacterial, antiviral, and antifungal agents.

Inflammatory Diseases: Assessing their potential as modulators of inflammatory pathways.

The systematic exploration of structure-activity relationships (SAR) will be crucial in identifying new therapeutic applications and optimizing the biological activity of these compounds.

Advanced Computational Modeling and Rational Drug Design Incorporating Difluoromethoxy Motifs

The unique electronic properties and conformational effects of the difluoromethoxy group make it an attractive motif for rational drug design. nih.gov Advanced computational modeling techniques are becoming increasingly important in predicting and understanding how this group influences molecular properties and biological activity.

Quantum mechanical (QM) calculations can provide insights into the electronic structure, charge distribution, and reactivity of difluoromethoxylated molecules. This information can be used to predict their metabolic fate and potential interactions with biological targets.

Molecular dynamics (MD) simulations can be employed to study the conformational preferences of molecules containing the difluoromethoxy group and their dynamic behavior in biological environments, such as protein binding pockets or cell membranes. ddg-pharmfac.net Computational studies have already suggested that the CF₂H group can form beneficial hydrogen bonding interactions with protein residues, which can enhance binding affinity and selectivity. rsc.org

Future directions in this area will involve the development of more accurate and efficient computational models to:

Predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates containing the difluoromethoxy group. nih.gov

Design novel molecules with optimized interactions with specific therapeutic targets.

Virtually screen large compound libraries to identify promising new drug candidates.

The integration of computational modeling with experimental validation will accelerate the drug discovery process and lead to the development of more effective and safer medicines.

Applications in Emerging Technologies and Interdisciplinary Research Fields

The unique properties of the difluoromethoxy group extend beyond pharmaceuticals, opening up opportunities in various emerging technologies and interdisciplinary research fields.

In materials science , this compound and its derivatives can be used as monomers or additives to create novel polymers and coatings with enhanced properties. nbinno.comchemimpex.com The incorporation of the difluoromethoxy group can improve chemical resistance, thermal stability, and durability. chemimpex.com Fluorine-containing polymers are already widely used for applications such as water-proofing and non-stick coatings. man.ac.uk

There is also potential for application in agrochemicals . nbinno.comchemimpex.com The development of new pesticides and herbicides with improved efficacy and reduced environmental impact is a critical area of research. The unique properties of the difluoromethoxy group could lead to the discovery of new active ingredients for crop protection.

Furthermore, the field of fluorinated functional materials is rapidly expanding. man.ac.uk Research into fluorine-containing ionic liquids and fluorinated graphene suggests potential applications in areas such as electrochemistry and advanced electronics. man.ac.uk As a versatile building block, this compound could play a role in the synthesis of novel materials for these cutting-edge technologies.

Future interdisciplinary research will likely explore the integration of difluoromethoxylated compounds into a wider range of applications, driving innovation in fields from materials science to sustainable agriculture.

Q & A

Q. Key Optimization Factors :

- Catalyst loading (5–10% Pd-C for reductions).

- Solvent polarity (DMF enhances solubility of intermediates).

- Temperature control to minimize side reactions (e.g., over-reduction).

How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Advanced Question

Discrepancies in ¹H/¹³C NMR or LC-MS data often arise from:

- Rotamers : The -OCF₂H group can exhibit restricted rotation, splitting signals in NMR .

- Isomerization : Improper quenching of reactions may lead to tautomeric forms.

Q. Methodological Solutions :

- Use VT-NMR (variable temperature) to coalesce split peaks.

- Validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

What strategies enhance the regioselectivity of this compound in multicomponent reactions for medicinal chemistry applications?

Advanced Question

In synthesizing bioactive compounds (e.g., SMYD2 inhibitors or PCSK9 modulators ), regioselectivity is achieved via:

Q. Optimization Tips :

- Screen ligands (e.g., BINAP) to stabilize transition states.

- Control stoichiometry (2.5 equiv. of aniline substrate) to minimize byproducts .

How can researchers mitigate decomposition risks during the purification of this compound derivatives?

Advanced Question

Decomposition often occurs during chromatography or distillation due to: